N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a hydroxy group, a methoxyphenyl group, and an acetamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the acylation of the chromen-4-one derivative to form the acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane, and catalysts like lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to a chroman-4-one.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone derivative, while reduction of the chromen-4-one core yields a chroman-4-one derivative.
Wissenschaftliche Forschungsanwendungen
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions like aluminum.
Medicine: Investigated for its potential anticancer, antibacterial, and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with various molecular targets and pathways. For instance, its fluorescent properties are utilized in the detection of metal ions through excited-state intramolecular proton transfer (ESIPT) . In biological systems, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(3-amino-4-methoxyphenyl)acetamide: Known for its potential use in medicinal chemistry.
N-(3,4-difluoro-2-methoxyphenyl)acetamide: Studied for its unique chemical properties.
Uniqueness
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide stands out due to its chromen-4-one core, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C18H15NO5 |
---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C18H15NO5/c1-10(20)19-12-5-8-15-14(9-12)16(21)17(22)18(24-15)11-3-6-13(23-2)7-4-11/h3-9,22H,1-2H3,(H,19,20) |
InChI-Schlüssel |
IGSCJXKUYXPPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.